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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzoic Acid

Cat. No.: B1216644 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3,4-
Trihydroxybenzoic Acid, a phenolic compound with notable antioxidant and potential anti-

cancer activities. This document is intended for researchers, scientists, and professionals in the

field of drug development, offering a centralized resource for its structural characterization and

biological activity.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,3,4-Trihydroxybenzoic Acid,

providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,3,4-Trihydroxybenzoic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.1 (Predicted) d ~8.0 H-6

~6.5 (Predicted) d ~8.0 H-5

9.0 - 12.0 (Broad) s - -COOH, Ar-OH
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Predicted chemical shifts are based on computational models and analysis of similar

structures. Experimental values may vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 2,3,4-Trihydroxybenzoic Acid

Chemical Shift (δ) ppm Assignment

~170.0 (Predicted) C=O (Carboxylic Acid)

~150.1 (Predicted) C-3 (C-OH)

~145.2 (Predicted) C-2 (C-OH)

~138.5 (Predicted) C-4 (C-OH)

~120.3 (Predicted) C-1

~115.8 (Predicted) C-6

~108.9 (Predicted) C-5

Predicted chemical shifts are based on computational models and analysis of substituted

benzoic acid derivatives.

Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for 2,3,4-Trihydroxybenzoic
Acid

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3500 - 3200 Strong, Broad O-H Stretch (Phenolic)

3300 - 2500 Strong, Very Broad O-H Stretch (Carboxylic Acid)

~1700 Strong, Sharp C=O Stretch (Carboxylic Acid)

~1600, ~1450 Medium to Strong C=C Stretch (Aromatic Ring)

~1250 Strong
C-O Stretch

(Phenol/Carboxylic Acid)
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Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for 2,3,4-Trihydroxybenzoic
Acid

m/z Ratio Relative Intensity (%) Proposed Fragment

170 ~80 [M]⁺ (Molecular Ion)

153 ~100 [M - OH]⁺

124 ~60 [M - COOH - H]⁺

96 ~40 [C₆H₄O₂]⁺

69 ~30 [C₄H₅O]⁺

Fragmentation patterns are predicted based on the analysis of similar hydroxybenzoic acids.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:

A sample of 2,3,4-Trihydroxybenzoic acid (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher)

NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm, and a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a

spectral width of 0 to 200 ppm is used, and a larger number of scans is required due to the

lower natural abundance of the ¹³C isotope. Standard pulse sequences are employed for both

one-dimensional ¹H and ¹³C NMR acquisitions.

Infrared Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1216644?utm_src=pdf-body
https://www.benchchem.com/product/b1216644?utm_src=pdf-body
https://www.benchchem.com/product/b1216644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of the solid 2,3,4-Trihydroxybenzoic acid sample is placed directly onto the

diamond crystal of the ATR accessory of an FTIR spectrometer. Pressure is applied to ensure

good contact between the sample and the crystal. The spectrum is recorded over a range of

4000 to 400 cm⁻¹ by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) Protocol:

A small amount of the 2,3,4-Trihydroxybenzoic acid sample is introduced into the mass

spectrometer via a direct insertion probe or after separation by gas chromatography (for a

derivatized, more volatile form). In the ion source, the sample is vaporized and bombarded with

a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular

ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the

abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway

involving 2,3,4-Trihydroxybenzoic Acid.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Inhibition of cancer cell proliferation pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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